molecular formula C21H24ClN5O3S2 B11209370 N-(5-chloro-2-methoxyphenyl)-2-{[2-(diethylamino)-7-oxo-6-(prop-2-en-1-yl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide

N-(5-chloro-2-methoxyphenyl)-2-{[2-(diethylamino)-7-oxo-6-(prop-2-en-1-yl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide

Cat. No.: B11209370
M. Wt: 494.0 g/mol
InChI Key: TZQAYIRTQGSDNA-UHFFFAOYSA-N
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Description

N-(5-CHLORO-2-METHOXYPHENYL)-2-{[2-(DIETHYLAMINO)-7-OXO-6-(PROP-2-EN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a variety of functional groups, including a thiazolopyrimidine core, a diethylamino group, and a chloromethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-CHLORO-2-METHOXYPHENYL)-2-{[2-(DIETHYLAMINO)-7-OXO-6-(PROP-2-EN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE likely involves multiple steps, including the formation of the thiazolopyrimidine core, the introduction of the diethylamino group, and the attachment of the chloromethoxyphenyl moiety. Each step would require specific reagents, catalysts, and reaction conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods to larger reactors and optimizing the process for cost-effectiveness, safety, and environmental impact. This might include continuous flow reactions, the use of automated systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-CHLORO-2-METHOXYPHENYL)-2-{[2-(DIETHYLAMINO)-7-OXO-6-(PROP-2-EN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the thiazolopyrimidine core.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

N-(5-CHLORO-2-METHOXYPHENYL)-2-{[2-(DIETHYLAMINO)-7-OXO-6-(PROP-2-EN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE may have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.

    Biology: Potential use as a probe or inhibitor in biological assays to study enzyme activity or protein interactions.

    Medicine: Possible development as a pharmaceutical agent for the treatment of specific diseases, pending further research and clinical trials.

    Industry: Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-CHLORO-2-METHOXYPHENYL)-2-{[2-(DIETHYLAMINO)-7-OXO-6-(PROP-2-EN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity or function. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other thiazolopyrimidine derivatives, diethylamino-substituted molecules, or chloromethoxyphenyl-containing compounds. Examples could be:

  • Thiazolopyrimidine analogs with different substituents.
  • Diethylamino-substituted compounds with varying core structures.
  • Chloromethoxyphenyl derivatives with different functional groups attached.

Uniqueness

The uniqueness of N-(5-CHLORO-2-METHOXYPHENYL)-2-{[2-(DIETHYLAMINO)-7-OXO-6-(PROP-2-EN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity, biological activity, or physical properties compared to similar compounds.

Properties

Molecular Formula

C21H24ClN5O3S2

Molecular Weight

494.0 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[[2-(diethylamino)-7-oxo-6-prop-2-enyl-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H24ClN5O3S2/c1-5-10-27-19(29)17-18(24-20(32-17)26(6-2)7-3)25-21(27)31-12-16(28)23-14-11-13(22)8-9-15(14)30-4/h5,8-9,11H,1,6-7,10,12H2,2-4H3,(H,23,28)

InChI Key

TZQAYIRTQGSDNA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=C(C=CC(=C3)Cl)OC)CC=C

Origin of Product

United States

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